2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one

Catalog No.
S576994
CAS No.
17359-53-4
M.F
C9H9NO4
M. Wt
195.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one

CAS Number

17359-53-4

Product Name

2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one

IUPAC Name

2-hydroxy-7-methoxy-4H-1,4-benzoxazin-3-one

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C9H9NO4/c1-13-5-2-3-6-7(4-5)14-9(12)8(11)10-6/h2-4,9,12H,1H3,(H,10,11)

InChI Key

NDEPTLCFICMYLH-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC(=O)C(O2)O

Synonyms

2-hydroxy-7-methoxy-2H-1,4-benzoxazin-3-one

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(O2)O

Description

The exact mass of the compound 2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Benzoxazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one is a compound that belongs to the class of organic compounds known as benzoxazinones. These compounds are characterized by a benzene ring fused to an oxazine ring, which contributes to their unique chemical properties. This specific compound is often found in various plant species, notably in maize (Zea mays), where it plays a role in plant defense mechanisms against herbivores and pathogens .

The chemical structure of 2-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one allows it to participate in several enzymatic reactions. One notable reaction involves its conversion by the enzyme 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one 2-D-glucosyltransferase, which catalyzes the transfer of glucose from uridine diphosphoglucose to the compound, resulting in the formation of a glucosylated derivative . The general reaction can be summarized as follows:

UDP alpha D glucose+2 hydroxy 7 methoxy 2H 1 4 benzoxazin 3 4H oneUDP+glucosylated product\text{UDP alpha D glucose}+\text{2 hydroxy 7 methoxy 2H 1 4 benzoxazin 3 4H one}\rightleftharpoons \text{UDP}+\text{glucosylated product}

This compound exhibits various biological activities, particularly antimicrobial and insecticidal properties. It has been shown to deter herbivorous insects and inhibit fungal growth, making it an important component of plant defense systems. Additionally, studies suggest that it may possess antioxidant properties, contributing to its role in protecting plants from oxidative stress .

Synthesis of 2-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one can be achieved through several methods. Common approaches include:

  • Natural Extraction: Isolated from plant sources such as maize.
  • Chemical Synthesis: Involves multi-step organic synthesis techniques that may include:
    • Formation of the oxazine ring via cyclization reactions.
    • Methylation processes to introduce the methoxy group.
    • Hydroxylation reactions to add the hydroxyl group at the appropriate position.

These methods can vary in yield and purity based on the specific conditions employed.

2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one has several applications:

  • Agricultural: Used as a natural pesticide due to its insecticidal properties.
  • Pharmaceutical: Investigated for potential health benefits related to its antioxidant and antimicrobial activities.
  • Food Industry: Found in some food products and beverages, contributing flavor and potential health benefits .

Research into the interactions of 2-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one with other biological molecules is ongoing. Studies have indicated that it may interact with enzymes involved in metabolic pathways, potentially influencing detoxification processes within plants and animals . Additionally, its interactions with microbial pathogens suggest a role in modulating microbial activity.

Several compounds share structural similarities with 2-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one. Notable examples include:

Compound NameStructural FeaturesUnique Properties
2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-oneTwo hydroxyl groupsMore potent antimicrobial activity
6-MethoxybenzoxazolinoneMethoxy group on a different positionDifferent biological activity profile
2-HydroxybenzoxazolinoneLacks methoxy substitutionLess effective as an insect deterrent

The uniqueness of 2-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one lies in its specific methoxy and hydroxyl substitutions that enhance its biological activities compared to these similar compounds.

Physical Description

Solid

XLogP3

0.3

Melting Point

198-199.5°C

Other CAS

17359-53-4

Dates

Modify: 2023-07-17

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